molecular formula C11H21NO5 B2686596 Tert-butyl (3S,5R)-3,5-dimethoxymorpholine-4-carboxylate CAS No. 2287236-88-6

Tert-butyl (3S,5R)-3,5-dimethoxymorpholine-4-carboxylate

Cat. No. B2686596
CAS RN: 2287236-88-6
M. Wt: 247.291
InChI Key: YVQMAMWNPFSRKW-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S,5R)-3,5-dimethoxymorpholine-4-carboxylate, commonly known as Boc-DIMORPH, is a chemical compound that has been widely used in scientific research. It is a derivative of morpholine and has a tert-butyl group attached to it, which makes it a useful compound for various applications. Boc-DIMORPH has been used in the synthesis of various compounds, and its mechanism of action has been studied extensively.

Mechanism of Action

Boc-DIMORPH acts as a protecting group for the amine group of morpholine. It can be easily removed by the addition of an acid such as trifluoroacetic acid. Boc-DIMORPH has been used as a protecting group for the synthesis of peptides, nucleotides, and other bioactive molecules.
Biochemical and physiological effects:
Boc-DIMORPH does not have any significant biochemical or physiological effects. It is a stable compound that can be stored for long periods without degradation.

Advantages and Limitations for Lab Experiments

Boc-DIMORPH is a useful compound for the synthesis of various bioactive molecules. It is stable and can be easily synthesized. However, it has some limitations for lab experiments. Boc-DIMORPH is a relatively expensive compound, and its synthesis requires the use of toxic reagents such as tert-butyl chloroformate. It is also not soluble in water, which limits its use in aqueous reactions.

Future Directions

There are several future directions for the use of Boc-DIMORPH in scientific research. One possible direction is the synthesis of novel PNAs using Boc-DIMORPH as a building block. PNAs have shown promise in various applications such as gene therapy and diagnostics. Another possible direction is the synthesis of novel bioactive molecules using Boc-DIMORPH as a protecting group. Boc-DIMORPH can be easily removed by the addition of an acid, which makes it a useful protecting group for the synthesis of various bioactive molecules. Overall, Boc-DIMORPH is a useful compound for scientific research, and its potential applications are vast.

Synthesis Methods

Boc-DIMORPH can be synthesized by the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to Boc-DIMORPH by the addition of methanol and hydrochloric acid. The final product is obtained by filtration and drying.

Scientific Research Applications

Boc-DIMORPH has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of peptides, nucleotides, and other bioactive molecules. Boc-DIMORPH is a useful compound for the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs have been used in various applications such as gene therapy, antisense therapy, and diagnostics.

properties

IUPAC Name

tert-butyl (3R,5S)-3,5-dimethoxymorpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(13)12-8(14-4)6-16-7-9(12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQMAMWNPFSRKW-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COCC1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COC[C@@H]1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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